molecular formula C16H9NO7 B1665774 Aristolochic acid C CAS No. 4849-90-5

Aristolochic acid C

Cat. No.: B1665774
CAS No.: 4849-90-5
M. Wt: 327.24 g/mol
InChI Key: NBFGYDJKTHENDP-UHFFFAOYSA-N
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Description

Aristolochic acid C is a naturally occurring compound found in plants of the Aristolochia and Asarum genera. These plants have been used in traditional herbal medicine for centuries. Aristolochic acids, including this compound, are known for their nephrotoxic and carcinogenic properties. They have been linked to conditions such as aristolochic acid nephropathy and upper tract urothelial carcinoma .

Mechanism of Action

Target of Action

Aristolochic acids (AAs), including Aristolochic Acid C, are a class of carcinogenic and mutagenic natural products from Aristolochia and Asarum plants . They are known to target multiple organs, particularly the kidneys and the liver . The primary targets of AAs are the DNA in these tissues .

Mode of Action

It is known that the carcinogenic effects of aas are thought to result from the mutation of the tumor suppressor gene tp53 . This mutation seems to be unique to AA-associated carcinogenesis .

Biochemical Pathways

In hepatocytes, AAs, including this compound, have been found to activate NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), AAs activate multiple oxidative stress and inflammatory associated signaling pathways and induce apoptosis .

Pharmacokinetics

This compound, like other AAs, is absorbed and distributed quickly in vivo . The plasma concentration-time curve fits with the open two-compartment model and one-compartment model, respectively . The elimination of this compound has a relationship with the dosage; the low dose group eliminates more quickly than the high dose group .

Result of Action

The result of this compound’s action is severe and often irreversible damage to the kidneys and liver . This can lead to conditions such as aristolochic acid nephropathy (AAN) and urothelial carcinoma . In addition, AAs can cause hepatotoxicity and even hepatocellular carcinoma .

Action Environment

Exposure to this compound can occur through various environmental routes, including the consumption of herbal medicinal products containing AAs . As the trade of food and dietary supplements becomes increasingly globalized, the risk of exposure to AAs, including this compound, is a significant public health concern . Environmental factors, such as the presence of AAs in groundwater, can also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Aristolochic Acid C, like other aristolochic acids, is known to interact with various enzymes and proteins. It has been identified as a phospholipase A2 (PLA2) inhibitor , which means it can interfere with the action of PLA2, an enzyme involved in lipid metabolism and inflammation .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to activate NF-κB and STAT3 signaling pathways in hepatocytes, contributing to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells, it activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion, a reactive intermediate that forms adducts with purine bases (adenine and guanine) in DNA .

Temporal Effects in Laboratory Settings

It is known that the progressive lesions and mutational events initiated by Aristolochic Acids are irreversible .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Aristolochic Acids can cause serious kidney lesions in broilers after continuous intraperitoneal injection .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion .

Transport and Distribution

It is known that various enzymes and organic anion transporters are involved in Aristolochic Acid-induced adverse reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aristolochic acid C can be isolated from natural sources, particularly from the roots of Aristolochia fangchi. The extraction process typically involves the use of organic solvents such as ethanol. The plant material is dried, powdered, and then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be synthesized using advanced extraction and purification techniques. These methods often involve the use of high-performance liquid chromatography (HPLC) and other sophisticated analytical tools to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Aristolochic acid C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aristolactams, which are known to be less toxic than the parent compound .

Scientific Research Applications

Aristolochic acid C has been extensively studied for its biological and toxicological properties. Some of its key applications include:

Comparison with Similar Compounds

Aristolochic acid C is one of several aristolochic acids, including aristolochic acid I and aristolochic acid II. Compared to these compounds, this compound has a unique structure that influences its biological activity and toxicity. Similar compounds include:

This compound stands out due to its specific molecular structure and the distinct pathways it affects in biological systems.

Properties

IUPAC Name

10-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO7/c18-8-2-1-7-3-11(17(21)22)13-10(16(19)20)5-12-15(24-6-23-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFGYDJKTHENDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C4C=C(C=CC4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197540
Record name Aristolochic acid C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4849-90-5
Record name Aristolochic acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004849905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4849-90-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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